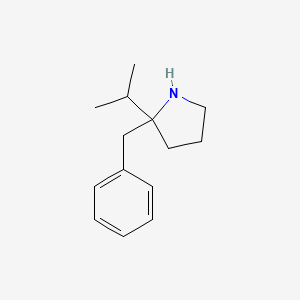

2-Benzyl-2-(propan-2-yl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12(2)14(9-6-10-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,12,15H,6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYJTUYJQNGBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyl 2 Propan 2 Yl Pyrrolidine

Retrosynthetic Analysis of 2-Benzyl-2-(propan-2-yl)pyrrolidine

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.indeanfrancispress.com For this compound, the key challenge is the creation of the 2,2-disubstituted pyrrolidine (B122466) ring.

The primary disconnections for the target molecule involve breaking the bonds that form the pyrrolidine ring. A logical approach is a C-N bond disconnection, which corresponds to the reverse of an intramolecular cyclization—a common strategy for forming heterocyclic rings. This reveals a linear amino-halide or amino-tosylate precursor. Further disconnection of the C-C bonds at the α-position to the nitrogen leads back to even simpler starting materials.

Key Retrosynthetic Disconnections:

C-N Ring Disconnection: This approach transforms the cyclic amine into a linear precursor, such as a 4-haloamine. The forward reaction would be an intramolecular nucleophilic substitution.

C2-C3 and N-C5 Disconnection: This corresponds to a [3+2] cycloaddition reaction, a powerful method for constructing five-membered rings. The synthons would be an azomethine ylide and an alkene.

C-C Bond Disconnections at C2: Breaking the benzyl-C2 and isopropyl-C2 bonds leads back to a proline derivative or a pyroglutamic acid precursor, which can be sequentially alkylated.

This analysis suggests that the synthesis can be approached by either forming the ring from a linear precursor or by modifying a pre-existing pyrrolidine scaffold.

Classical Cyclization Approaches to Pyrrolidine Ring Formation

Classical methods for forming the pyrrolidine ring often rely on intramolecular reactions of functionalized linear precursors.

Intramolecular Amination and Cyclization Reactions

Intramolecular amination of C-H bonds is a direct and atom-economical method for synthesizing pyrrolidines. This transformation is typically catalyzed by transition metals like palladium, copper, or iron, which facilitate the formation of a C-N bond at an unactivated C(sp³)–H bond.

Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in picolinamide (B142947) (PA) protected amines provides an efficient route to pyrrolidines under relatively mild conditions. organic-chemistry.org Similarly, copper and iron-based catalysts have been developed for the intramolecular C-H amination of N-fluoride amides and alkyl azides, respectively. nih.govrsc.org These methods often exhibit good functional group tolerance and can provide high yields of the cyclized product. For instance, iron-dipyrrin complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines. nih.gov

Table 1: Catalytic Systems for Intramolecular C-H Amination

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Palladium(II)/Picolinamide (PA) | PA-protected amines | Low catalyst loading, predictable selectivity for δ-C–H bonds. organic-chemistry.org |

| Copper/Tris(pyrazolyl)borate (Tpx) | N-fluoride amides | Effective for both pyrrolidine and piperidine (B6355638) synthesis. nih.gov |

| Iron(III) Porphyrin | Alkyl azides | Broad substrate scope, including benzylic, allylic, and tertiary C-H bonds. rsc.org |

Nucleophilic Ring Closure Strategies

Nucleophilic ring closure is a fundamental strategy for heterocycle synthesis. In the context of 2,2-disubstituted pyrrolidines, this can be achieved through various precursor designs.

One elegant method involves the aza-Payne rearrangement of 2,3-aziridin-1-ols, which generates epoxy amines under basic conditions. nih.govorganic-chemistry.org The subsequent nucleophilic attack of the epoxide by a sulfoxonium ylide leads to a bis-anion that undergoes a 5-exo-tet ring closure to furnish the pyrrolidine ring with complete transfer of stereochemistry. nih.gov

Another powerful technique is the ring-closing enyne metathesis (RCEYM) reaction. This method uses ruthenium-based catalysts, such as the Grubbs catalyst, to construct the pyrrolidine ring from substrates containing both an alkene and an alkyne tethered to a nitrogen atom. researchgate.netacs.org This reaction proceeds under mild conditions and tolerates basic or nucleophilic nitrogen atoms within the substrate, making it a versatile tool for the synthesis of complex pyrrolidine derivatives. researchgate.netacs.org

Advanced Stereoselective Synthetic Pathways for this compound

The presence of a quaternary stereocenter at the C2 position of the target molecule necessitates the use of advanced stereoselective methods to control its absolute configuration.

Enantioselective and Diastereoselective Synthesis Techniques

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines can be accomplished through sequential reactions that build the stereocenter and the ring system. A notable strategy involves an initial asymmetric allylic alkylation to create the stereogenic quaternary center, followed by a ring contraction to form the pyrrolidine ring stereospecifically. nih.govresearchgate.net This pathway begins with a benzyloxy imide, which, after asymmetric alkylation and reduction, yields a chiral hydroxamic acid that undergoes a thermal "Spino" ring contraction to the desired carbamate-protected 2,2-disubstituted pyrrolidine. nih.govresearchgate.net

Diastereoselective approaches often rely on substrate control, where existing stereocenters in the starting material direct the stereochemical outcome of the cyclization. For example, copper-promoted intramolecular aminooxygenation of alkene substrates can lead to high diastereoselectivity. nih.gov The stereochemical outcome (cis or trans) of the resulting 2,5-disubstituted pyrrolidine is highly dependent on the substitution pattern of the starting alkene. nih.gov

Table 2: Examples of Diastereoselective Pyrrolidine Synthesis

| Method | Substrate | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Copper-Promoted Aminooxygenation | α-Substituted 4-pentenyl sulfonamides | cis-2,5 | >20:1 nih.gov |

| Copper-Promoted Aminooxygenation | γ-Substituted 4-pentenyl sulfonamides | trans-2,3 | ~3:1 nih.gov |

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis offers a direct and efficient route to enantiomerically pure pyrrolidines. This field has seen significant advances, with both metal-based and organocatalytic systems being developed. nih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is one of the most powerful methods for the enantioselective synthesis of polysubstituted pyrrolidines. rsc.orgresearchgate.net Chiral metal complexes, often involving copper or silver, can coordinate with the dipole and control the facial selectivity of the addition to the alkene, leading to high enantiomeric excess.

Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a major tool in asymmetric synthesis. nih.govmdpi.com Proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, are highly effective catalysts for various transformations, including asymmetric Michael additions and aldol (B89426) reactions, which can be used to construct chiral precursors for pyrrolidine synthesis. nih.govresearchgate.netmdpi.com These organocatalytic methods are attractive due to their operational simplicity and avoidance of toxic heavy metals. researchgate.net For instance, cinchona-derived squaramide catalysts have been successfully employed in cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Utilizing Chiral Precursors for Pyrrolidine Scaffolds

The asymmetric synthesis of 2-substituted pyrrolidines can be effectively achieved using chiral precursors. This strategy is crucial for obtaining enantiomerically pure compounds, which is often a requirement for biologically active molecules.

One common approach involves the use of chiral auxiliaries derived from readily available chiral pool materials. For instance, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, synthesized from (S)-proline, can serve as a chiral auxiliary. rsc.org The N-acylated derivative of this auxiliary can undergo diastereoselective reactions, such as aldol additions, to introduce substituents with a high degree of stereocontrol. rsc.org Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched pyrrolidine derivative.

Another strategy employs chiral imines and 1,3-oxazolidines derived from amino acids. acs.org The diastereoselective addition of Grignard reagents to these chiral substrates allows for the asymmetric synthesis of 2-alkylated pyrrolidines. acs.org Similarly, chiral organoborane reagents have been utilized to mediate the enantiospecific synthesis of N-benzyl-2-alkyl pyrrolidines. acs.org

Furthermore, 3-acylpropionic acids can serve as starting materials for a simple asymmetric synthesis of 2-substituted pyrrolidines. acs.org This method often involves the formation of a chiral intermediate that directs the stereochemical outcome of the cyclization to form the pyrrolidine ring.

Multicomponent Reaction Strategies in Pyrrolidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrrolidines from simple starting materials in a single step. researchgate.net These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. researchgate.netresearchgate.net

A notable example is the Ugi five-center four-component reaction (U-5C-4CR). nih.gov This reaction can be employed to create tert-butylamidoesters with high diastereoselectivity, which can then be converted to diketopiperazines, structures that can be related to or serve as precursors for pyrrolidine derivatives. nih.gov The reaction of an amino acid, an aldehyde (like benzaldehyde), an isocyanide, and a fourth component can lead to the formation of a scaffold that, through subsequent transformations, can yield highly substituted pyrrolidines. nih.gov

The 1,3-dipolar cycloaddition is another powerful MCR for constructing the pyrrolidine ring. nih.gov This reaction involves an azomethine ylide, which can be generated in situ from an amine and an aldehyde, reacting with a dipolarophile, such as an alkene. This method allows for the creation of multiple stereocenters in a single, often stereocontrolled, step.

Green Chemistry Approaches and Sustainable Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of pyrrolidines to minimize environmental impact. rsc.org This involves the use of safer solvents, renewable starting materials, and catalytic methods to improve efficiency and reduce waste. rsc.orgmygreenlab.org

Solvent Effects and Reaction Condition Optimization

The choice of solvent can significantly influence the outcome of a chemical reaction, including yield, selectivity, and reaction rate. weebly.com In the context of pyrrolidine synthesis, optimizing reaction conditions, including the solvent, is crucial for developing sustainable processes. For instance, the use of water or other environmentally benign solvents is highly desirable. beilstein-journals.org Microwave-assisted organic synthesis (MAOS) has emerged as a green technique that can accelerate reaction times and improve yields, often with reduced solvent usage. nih.gov The optimization of reaction conditions also extends to temperature and pressure. For example, in the hydrogenation of pyrrole (B145914) derivatives to pyrrolidines, adjusting the pressure and temperature can significantly impact the yield and diastereoselectivity of the product. researchgate.net

Catalyst Development and Efficiency for Pyrrolidine Synthesis

Catalysis plays a central role in the green synthesis of pyrrolidines. The development of highly efficient and recyclable catalysts is a key area of research. d-nb.info Both homogeneous and heterogeneous catalysts are employed.

Homogeneous Catalysis:

Iridium and Rhodium Complexes: Chiral iridium and rhodium catalysts are widely used for the asymmetric hydrogenation of pyrrole derivatives to afford enantiomerically enriched pyrrolidines. researchgate.netorganic-chemistry.org For example, rhodium catalysts have been shown to be highly effective in the diastereoselective saturation of the pyrrole ring, achieving high yields and diastereomeric excess. researchgate.net

Copper Catalysts: Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a direct route to pyrrolidines under mild conditions. organic-chemistry.org

Nickel and Cobalt Catalysts: These have been used in catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to produce chiral C2-alkylated pyrrolidines. organic-chemistry.org

Heterogeneous Catalysis:

Supported Metal Catalysts: Rhodium on carbon (Rh/C) or alumina (B75360) (Rh/Al₂O₃) are robust heterogeneous catalysts for the hydrogenation of pyrroles to pyrrolidines. researchgate.net These catalysts offer the advantage of easy separation and recyclability, contributing to the sustainability of the process.

The following table summarizes various catalytic systems used in pyrrolidine synthesis:

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Diastereomeric Excess (%) | Reference |

| Rhodium on Alumina (5% Rh/Al₂O₃) | Hydrogenation | Ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate | Pyrrolidine derivative | 91 | Not Reported | researchgate.net |

| Rhodium on Carbon (Rh/C) | Hydrogenation | Pyrrole-2-carboxylic acid | DL-proline | 98 | Not Applicable | researchgate.net |

| Iridium Complex | N-O-cleaving rearrangement/cyclization | 2,3-dihydroisoxazoles with alkenes | Substituted pyrrolidines | High | Not Reported | researchgate.net |

| Copper Catalyst | Intramolecular C-H amination | Amine with unactivated C(sp³)-H bond | Pyrrolidines | Good | Not Applicable | organic-chemistry.org |

| Nickel/Cobalt Catalyst with BOX ligand | Hydroalkylation | 3-pyrrolines | C2-alkylated pyrrolidines | High | High | organic-chemistry.org |

Optimization of Reaction Yields and Purity Profiles

Optimizing reaction yields and ensuring high purity of the final product are critical aspects of any synthetic process. This often involves a systematic study of reaction parameters and the development of efficient purification methods. diva-portal.org

For the synthesis of substituted pyrrolidines, optimization may involve screening different catalysts, solvents, temperatures, and reaction times. For example, in the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, the use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent was found to be effective. nih.gov Similarly, in the synthesis of other pyrrolidine derivatives, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and trifluoroacetic acid (TFA) have been utilized in a stepwise approach to achieve the desired product. acs.org

Purification of the synthesized pyrrolidines is often achieved through chromatographic techniques. diva-portal.org High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is essential for separating enantiomers and determining the enantiomeric purity of the product. uj.edu.pl Preparative chromatography is used for isolating the desired compound in larger quantities. diva-portal.org The purity and structure of the final compounds are typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). diva-portal.orgnih.gov

The development of a robust synthetic route with optimized yield and purity is an iterative process. For instance, an initial synthetic plan might be modified based on experimental results, such as the failure of a specific catalyst or the difficulty in isolating the product, leading to the exploration of alternative pathways. diva-portal.org

Chemical Reactivity and Transformation of 2 Benzyl 2 Propan 2 Yl Pyrrolidine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolidine (B122466) Ring

The pyrrolidine ring in 2-benzyl-2-(propan-2-yl)pyrrolidine offers several sites for substitution reactions, primarily centered around the nitrogen atom and the adjacent C5 methylene (B1212753) group.

Electrophilic Substitution at Nitrogen: The lone pair of electrons on the secondary amine makes the nitrogen atom nucleophilic and basic. chemicalbook.com It readily reacts with a variety of electrophiles. For instance, alkylation with alkyl halides can form quaternary ammonium (B1175870) salts, and acylation with acyl halides or anhydrides yields the corresponding N-acylpyrrolidines. chemicalbook.com These reactions are fundamental for modifying the properties of the pyrrolidine scaffold.

C-H Functionalization: While direct electrophilic substitution on the carbon atoms of the saturated pyrrolidine ring is difficult, functionalization of C-H bonds, particularly those alpha to the nitrogen (C5), is achievable. These reactions often proceed through radical or organometallic pathways. For example, oxidation can lead to the formation of N-acyliminium ions, which are powerful electrophiles for subsequent carbon-carbon or carbon-heteroatom bond formation. nih.gov Hypervalent iodine reagents have been used to generate these intermediates from carbamate-protected pyrrolidines. nih.gov

The table below summarizes the expected substitution reactions on the pyrrolidine ring.

Table 1: Predicted Substitution Reactions on the Pyrrolidine Ring| Reaction Type | Reagent/Catalyst | Expected Product | Notes |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | 1-Alkyl-2-benzyl-2-isopropylpyrrolidinium salt | Forms a quaternary ammonium salt. chemicalbook.com |

| N-Acylation | Acyl Halide (e.g., Acetyl Chloride) | 1-Acyl-2-benzyl-2-isopropylpyrrolidine | Forms a tertiary amide. chemicalbook.com |

| α-C-H Oxidation | Electrochemical or Chemical Oxidants (e.g., PhI(OAc)₂) | N-Acyliminium Ion Intermediate | The intermediate can be trapped by nucleophiles. nih.gov |

Reactions Involving the Benzyl (B1604629) Substituent

The benzyl group provides two main sites for chemical reactions: the benzylic C-H bond and the aromatic ring.

Benzylic C-H Functionalization: The benzylic position is activated towards radical and oxidative reactions due to the ability of the adjacent phenyl ring to stabilize radical, cationic, and anionic intermediates.

Oxidation: Benzylic C-H bonds can be oxidized to alcohols or ketones. Selective oxidation to the benzylic alcohol can be achieved using reagents like bis(methanesulfonyl) peroxide, which proceeds via a proton-coupled electron transfer (PCET) mechanism to avoid overoxidation. organic-chemistry.orgacs.org More aggressive oxidants like potassium permanganate (B83412) typically lead to the formation of a ketone. Electrochemical methods have also been developed for this transformation. rsc.orgresearchgate.net

Halogenation: Radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The 2-isopropylpyrrolidin-2-yl-methyl group acts as an activating, ortho, para-director due to the electron-donating nature of alkyl groups. organicchemistrytutor.comlibretexts.orgyoutube.comwikipedia.org Steric hindrance from the bulky pyrrolidine substituent would likely favor substitution at the para position over the ortho position. organicchemistrytutor.com

The table below outlines key reactions of the benzyl substituent.

Table 2: Predicted Reactions of the Benzyl Substituent| Reaction Type | Reagent/Catalyst | Expected Product | Notes |

|---|---|---|---|

| Benzylic Oxidation | Bis(methanesulfonyl) peroxide, Cu(I) acetate (B1210297) organic-chemistry.org | 2-(Hydroxy(phenyl)methyl)-2-isopropylpyrrolidine | Selective mono-oxidation to the alcohol. acs.org |

| Benzylic Oxidation | KMnO₄ or other strong oxidants | 2-(Benzoyl)-2-isopropylpyrrolidine | Oxidation to the ketone. rsc.org |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-(Bromo(phenyl)methyl)-2-isopropylpyrrolidine | Free radical substitution at the benzylic carbon. |

| Aromatic Nitration | HNO₃, H₂SO₄ | 2-((4-Nitrophenyl)methyl)-2-isopropylpyrrolidine | Electrophilic substitution, primarily at the para position. organicchemistrytutor.com |

Functional Group Interconversions of the Isopropyl Moiety

The isopropyl group is a saturated alkyl moiety and is generally less reactive than other parts of the molecule. Its transformation typically requires harsh conditions or specialized catalytic systems designed for C(sp³)–H activation.

C-H Functionalization: While challenging, modern methods for C-H functionalization could potentially modify the isopropyl group. For instance, palladium-catalyzed reactions using specialized directing groups can achieve functionalization of unactivated C(sp³)–H bonds, though this would likely require prior modification of the pyrrolidine nitrogen. acs.org Some radical-based methods using zinc sulfinate reagents have also shown promise for installing functional groups onto heterocycles. nih.gov

Oxidative Transformation: Under specific and highly reactive conditions, such as with sulfur monochloride (S₂Cl₂), isopropyl groups attached to amines have been shown to undergo complex transformations involving oxidation to an iminium salt, followed by cyclization to form dithiole rings. mdpi.com

Given its general stability, the isopropyl group is expected to remain intact during most of the transformations targeting the pyrrolidine ring or the benzyl group.

Dehydrogenation and Aromatization Reactions of the Pyrrolidine Core

A significant transformation of the pyrrolidine core is its dehydrogenation to form an aromatic pyrrole (B145914) ring. This aromatization converts the saturated heterocycle into a π-conjugated system, fundamentally altering its chemical and electronic properties. Several methods have been developed for this purpose.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient route for the dehydrogenative aromatization of N-substituted pyrrolidines. d-nb.info In some cases, this process can be coupled with functionalization, such as sulfonylation, where a sulfonyl chloride acts as both a source of the sulfonyl group and a component in the catalyst regeneration cycle. d-nb.info

Borane-Catalyzed Dehydrogenation: The Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to catalyze the direct dehydrogenation of pyrrolidines to pyrroles. acs.orgnih.govacs.org This method is notable for not requiring electron-withdrawing groups on the pyrrolidine and can tolerate a variety of functional groups. The reaction proceeds without harsh external oxidants, often using an alkene as a hydrogen acceptor. acs.orgnih.gov

The expected product from the aromatization of this compound would be 2-benzyl-2-isopropyl-2H-pyrrole , which would likely isomerize to the more stable 2-benzyl-5-isopropyl-1H-pyrrole or 5-benzyl-2-isopropyl-1H-pyrrole through subsequent tautomerization and migration events.

Ring-Opening and Rearrangement Processes

The pyrrolidine ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, particularly when the nitrogen atom or an adjacent carbon is activated.

Ring-Opening Reactions: Ring-opening of simple pyrrolidines is not common without prior activation. However, for 2,2-disubstituted pyrrolidines, certain synthetic pathways can lead to ring cleavage. For example, asymmetric synthesis methods involving aminal ring opening have been used to create γ,γ-dialkyl-γ-aminobutyric acid analogs from pyrrolidine precursors. acs.org Photoredox-catalyzed reactions between benzyl bromides and cyclic ethers have demonstrated a ring-opening addition mechanism, suggesting that under specific catalytic cycles, the pyrrolidine ring could potentially be opened, although this is less probable for a stable, saturated system.

Rearrangement Processes: Rearrangements such as the Stevens or Sommelet-Hauser rearrangements are possible if a quaternary ammonium ylide is formed by N-alkylation followed by deprotonation at an adjacent carbon (either the N-alkyl group or the C5 position). Ring-expansion reactions, for instance from an azetidinium ylide, can lead to the formation of substituted pyrrolidines, highlighting the role of strained intermediates in skeletal rearrangements. researchgate.net More directly relevant, thermal "Spino" ring contraction has been used to convert hydroxamic acids into 2,2-disubstituted pyrrolidines stereospecifically, indicating that rearrangement pathways are a viable strategy in the synthesis of such compounds. nih.govcaltech.edu

Mechanism of Key Transformations and Intermediate Analysis

The transformations of this compound involve several key reactive intermediates.

Iminium Ions: The oxidation of the pyrrolidine ring, particularly at the C5 position, proceeds through the formation of an α-amino radical, which is then further oxidized to an iminium ion . nih.govd-nb.info This electrophilic intermediate is central to many C-H functionalization and dehydrogenation reactions. Computational studies have explored the stability and reactivity of such pyrrolidine-derived iminium ions. acs.orgnih.gov

Radical Cations: In photoredox-catalyzed reactions, single-electron transfer (SET) from the pyrrolidine nitrogen to the excited photocatalyst generates a pyrrolidine radical cation . d-nb.info This species is a key intermediate in the dehydrogenation-aromatization cascade. Subsequent deprotonation and further oxidation steps lead to the final pyrrole product.

Benzylic Radicals and Cations: Reactions at the benzyl substituent, such as oxidation or halogenation, involve the formation of a resonance-stabilized benzyl radical or benzyl cation . The stability of these intermediates is the reason for the enhanced reactivity of the benzylic position. organic-chemistry.orgrsc.org

Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the connectivity and chemical environment of each atom in 2-Benzyl-2-(propan-2-yl)pyrrolidine can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The benzyl (B1604629) group would show signals in the aromatic region (typically δ 7.0-7.5 ppm) for its five protons. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet or a pair of doublets. The pyrrolidine (B122466) ring protons would present as complex multiplets in the aliphatic region. The isopropyl group would be identifiable by a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The N-H proton of the pyrrolidine ring would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. The spectrum for this compound would be expected to show distinct signals for the aromatic carbons of the benzyl group, the quaternary carbon at the 2-position of the pyrrolidine ring, the various methylene carbons of the pyrrolidine ring, and the carbons of the isopropyl group. The number of signals would confirm the molecular symmetry.

While specific, experimentally derived spectral data for this compound is not widely available in published literature, the expected chemical shift ranges can be predicted based on the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Benzyl Aromatic C-H | 7.0 - 7.5 | 125 - 130 |

| Benzyl Aromatic Quaternary C | - | 135 - 140 |

| Benzylic CH₂ | 2.5 - 3.0 | 40 - 50 |

| Pyrrolidine C2 (Quaternary) | - | 65 - 75 |

| Pyrrolidine CH₂ | 1.5 - 3.5 | 25 - 50 |

| Isopropyl CH | 1.8 - 2.5 | 30 - 40 |

| Isopropyl CH₃ | 0.8 - 1.2 | 15 - 25 |

| Pyrrolidine N-H | 1.0 - 4.0 (broad) | - |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₄H₂₁N), the monoisotopic mass is 203.1674 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In a typical electron ionization (EI) or electrospray ionization (ESI) experiment, a molecular ion peak would be observed. For ESI, this would likely be the protonated molecule [M+H]⁺ at an m/z of approximately 204.1747. uni.lu

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragment ions for this compound would be expected from the cleavage of the bonds adjacent to the quaternary carbon. Common fragmentation pathways would include the loss of the benzyl group (C₇H₇•, mass 91) to give an ion at m/z 112, or the loss of the isopropyl group (C₃H₇•, mass 43) to yield an ion at m/z 160. Further fragmentation of the pyrrolidine ring could also occur.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 204.17468 |

| [M+Na]⁺ | 226.15662 |

| [M+K]⁺ | 242.13056 |

| [M+NH₄]⁺ | 221.20122 |

| [M-H]⁻ | 202.16012 |

| Data sourced from PubChem. uni.lu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the pyrrolidine and isopropyl groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching from the benzyl group would appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique requires a single, well-ordered crystal of the compound. If this compound can be crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles.

Crucially, as the molecule possesses a chiral quaternary center at the C2 position, X-ray crystallography performed on a crystal of a single enantiomer can determine its absolute configuration. semanticscholar.org This is typically achieved using anomalous dispersion effects. The resulting structural model would confirm the connectivity established by NMR and MS and reveal the compound's conformation and intermolecular interactions (e.g., hydrogen bonding involving the N-H group) in the crystal lattice. To date, a crystal structure for this specific compound has not been reported in the primary literature.

Chiral Chromatography Methods for Enantiomeric Purity Assessment

Given that this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the standard method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a synthesized sample. gcms.cz

This separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess. The development of a successful chiral separation method is essential for any research involving the synthesis or use of a single enantiomer of this compound.

Computational and Theoretical Studies on 2 Benzyl 2 Propan 2 Yl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about energy levels, electron distribution, and geometric parameters.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules due to its balance of accuracy and computational cost. mdpi.com DFT calculations are used to optimize molecular geometry, predict vibrational frequencies, and determine electronic properties. For molecules analogous to 2-Benzyl-2-(propan-2-yl)pyrrolidine, DFT methods, such as B3LYP with basis sets like 6-31G or 6-311G, are commonly employed to investigate structural characteristics. mdpi.comnih.gov

In a theoretical study of a substituted pyrrolidine (B122466), DFT calculations would be used to determine key geometrical parameters. The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. For instance, calculations on related difluorinated pyrrolidines were performed at the B3LYP-D3BJ/6-311++G** level to explore conformer stabilities. beilstein-journals.org Such analyses for this compound would elucidate the spatial arrangement of the benzyl (B1604629) and isopropyl groups relative to the pyrrolidine ring.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical outputs of DFT calculations. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyrrolidine Analog This table presents hypothetical data for this compound based on typical values found in DFT studies of similar compounds.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Total Energy | (Value in Hartrees) | Indicates the overall stability of the molecule. |

| HOMO Energy | (Value in eV) | Relates to the electron-donating ability. |

| LUMO Energy | (Value in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule. |

Data is illustrative and not from a direct study on the specified compound.

Beyond DFT, other computational methods provide valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can provide a different perspective on electronic structure.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a faster, albeit less accurate, computational approach. uni-muenchen.deuomustansiriyah.edu.iq These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. uni-muenchen.de They are particularly useful for large molecules or for preliminary conformational searches before applying more rigorous methods like DFT. researchgate.net For example, the PM3 method has been used to study the structures of various organic compounds, providing insights into their heats of formation and geometries. researchgate.net While less precise, they can effectively model trends in molecular properties across a series of related compounds. uni-muenchen.de

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static. The pyrrolidine ring is flexible, and the substituents can rotate, leading to a complex energy landscape with multiple stable conformers.

The five-membered pyrrolidine ring is non-planar and undergoes a dynamic process known as pseudorotation, which allows it to adopt various puckered conformations without significant energy barriers. nih.govnih.gov These conformations are typically described as envelope (where one atom is out of the plane of the other four) or twist (where two adjacent atoms are displaced on opposite sides of a plane). rsc.org

The entire cycle of conformations can be described by a phase angle (P) and a puckering amplitude. beilstein-journals.org The presence of substituents on the ring creates preferential conformations. For a 2,2-disubstituted pyrrolidine like the title compound, the bulky benzyl and isopropyl groups will significantly restrict the pseudorotation, favoring conformations that minimize steric hindrance between these groups and the rest of the ring. Computational modeling can map the energy profile of this pseudorotation pathway, identifying the most stable envelope and twist forms and the energy barriers between them. beilstein-journals.org

Table 2: Key Parameters in Pyrrolidine Ring Pseudorotation

| Parameter | Description | Influence of Substituents |

|---|---|---|

| Phase Angle (P) | A periodic variable (0° to 360°) that defines the specific conformation (e.g., envelope or twist) along the pseudorotation pathway. beilstein-journals.org | Substituents create energy minima at specific phase angles, defining the preferred conformations. |

| Puckering Amplitude (q) | Measures the degree of non-planarity of the ring. beilstein-journals.org | Bulky substituents can influence the puckering amplitude to alleviate steric strain. |

| Energy Barrier | The energy required to convert between different stable conformations. | The size and nature of substituents determine the height of the energy barriers, affecting the dynamic behavior of the ring. rsc.org |

Computational studies on related substituted pyrrolidines have shown that stereoelectronic effects, such as gauche and anomeric effects, can play a significant role in conformational stability, particularly when electronegative atoms like fluorine are present. beilstein-journals.org In this compound, steric repulsion is likely the most critical factor. The molecule will adopt a conformation that places the large benzyl and isopropyl groups in positions that minimize steric clash. This could involve a specific envelope or twist conformation of the pyrrolidine ring where the substituents occupy pseudo-equatorial or pseudo-axial positions to achieve maximum separation. X-ray crystallography studies on analogous N-benzyl-pyrrolidine derivatives have been used to confirm the solid-state conformation, which can then be compared with the lowest energy structures predicted by computational models. uj.edu.placs.orgsemanticscholar.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for understanding the mechanisms of chemical reactions. For the synthesis of substituted pyrrolidines, DFT calculations can be used to map the entire reaction pathway, identifying reactants, transition states, intermediates, and products. mdpi.com

For instance, the synthesis of 1-pyrrolines from N-benzylaldimines and arylacetylenes has been studied using a quantum-chemical approach. researchgate.net These studies calculate the activation energies for different potential pathways, such as concerted versus stepwise cycloadditions, to determine the most kinetically favorable route. researchgate.net A similar approach could be applied to potential synthetic routes for this compound. By modeling the transition state structures and their corresponding energies, researchers can gain insights into the factors controlling the reaction's feasibility, rate, and stereochemical outcome. This predictive power allows for the optimization of reaction conditions to improve yields and selectivity. mdpi.com

Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a direct consequence of its electronic and vibrational states. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters with a high degree of accuracy. d-nb.inforesearchgate.net By calculating the optimized molecular geometry and the behavior of the molecule in simulated magnetic and electric fields, it is possible to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For this compound, DFT calculations, potentially using the B3LYP functional with a 6-311++G(d,p) basis set, can provide detailed predictions of its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. researchgate.netruc.dk Such calculations would consider the electronic environment of each atom to estimate the magnetic shielding and vibrational modes.

Predicted ¹H NMR Spectral Data:

Predicted ¹³C NMR Spectral Data:

The predicted ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts are sensitive to the hybridization and bonding environment of the carbon atoms.

Predicted Infrared (IR) Spectral Data:

The predicted IR spectrum reveals the characteristic vibrational modes of the molecule. Key absorptions would correspond to the stretching and bending of C-H, C-N, and N-H bonds, as well as aromatic ring vibrations.

Interactive Data Table: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value/Range | Assignment |

| ¹H NMR (ppm) | 7.20-7.40 | Aromatic protons (benzyl group) |

| 2.80-3.20 | Methylene (B1212753) protons adjacent to nitrogen (pyrrolidine ring) | |

| 2.60-2.80 | Benzyl methylene protons | |

| 1.80-2.20 | Methylene protons on the pyrrolidine ring | |

| 1.50-1.70 | Methine proton (isopropyl group) | |

| 0.90-1.10 | Methyl protons (isopropyl group) | |

| 1.50-2.50 | N-H proton (pyrrolidine ring) | |

| ¹³C NMR (ppm) | 135-140 | Quaternary aromatic carbon (benzyl group) |

| 125-130 | Aromatic carbons (benzyl group) | |

| 60-65 | Quaternary carbon (pyrrolidine ring) | |

| 45-55 | Methylene carbons adjacent to nitrogen (pyrrolidine ring) | |

| 40-45 | Benzyl methylene carbon | |

| 20-30 | Methylene carbons (pyrrolidine ring) | |

| 30-35 | Methine carbon (isopropyl group) | |

| 15-20 | Methyl carbons (isopropyl group) | |

| IR (cm⁻¹) | 3300-3500 | N-H stretching |

| 3000-3100 | Aromatic C-H stretching | |

| 2850-2960 | Aliphatic C-H stretching | |

| 1600, 1495, 1450 | Aromatic C=C stretching | |

| 1100-1200 | C-N stretching |

In Silico Studies of Molecular Interactions (excluding biological targets)

In silico studies of molecular interactions, particularly in the solid state, can elucidate the forces that govern crystal packing and polymorphism. Techniques such as Hirshfeld surface analysis and non-covalent interaction (NCI) plots are instrumental in visualizing and quantifying these interactions. scirp.orgnih.govnih.gov These methods are based on the electron density of the molecule within a crystal lattice.

For this compound, these computational tools could be used to analyze its crystal structure, revealing a network of non-covalent interactions that stabilize the molecular assembly. The primary interactions expected would be van der Waals forces, with potential for weak hydrogen bonding and π-stacking interactions.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis maps the electron density to define a surface around the molecule, which is colored according to the types and closeness of intermolecular contacts. rsc.orgmdpi.com Red spots on the surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. scirp.org

Non-Covalent Interaction (NCI) Plots:

NCI plots are another powerful tool for visualizing weak interactions in three-dimensional space. scispace.com They are based on the electron density and its derivatives, highlighting regions of van der Waals interactions, hydrogen bonds, and steric repulsion.

A theoretical analysis of the crystal packing of this compound would likely reveal the following key interactions:

Van der Waals Forces: These would be the predominant interactions, arising from the temporary fluctuations in electron density between molecules. The large nonpolar surface area of the benzyl and isopropyl groups would contribute significantly to these forces.

Hydrogen Bonding: The secondary amine in the pyrrolidine ring has a hydrogen atom that can act as a hydrogen bond donor, potentially forming weak N-H···π interactions with the electron-rich aromatic ring of a neighboring molecule.

π-π Stacking: The benzyl groups of adjacent molecules could engage in offset π-π stacking interactions, further contributing to the stability of the crystal lattice.

Interactive Data Table: Predicted Intermolecular Interactions for this compound in the Solid State

| Interaction Type | Atoms/Groups Involved | Predicted Contribution to Crystal Packing | Investigative Method |

| Van der Waals Forces | All atoms | Major | Hirshfeld Surface Analysis, NCI Plot |

| Hydrogen Bonding (weak) | N-H (donor) and aromatic ring (acceptor) | Minor to Moderate | Hirshfeld Surface Analysis, NCI Plot |

| π-π Stacking | Benzyl rings of adjacent molecules | Minor to Moderate | Hirshfeld Surface Analysis, Shape Index |

| C-H···π Interactions | Aliphatic C-H and aromatic ring | Minor | Hirshfeld Surface Analysis, NCI Plot |

Derivatization and Analog Synthesis of 2 Benzyl 2 Propan 2 Yl Pyrrolidine

Strategies for Functionalization at the Nitrogen Atom

The secondary amine of the pyrrolidine (B122466) ring is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity. Common strategies for N-functionalization include N-alkylation, N-acylation, and the introduction of other functional groups.

N-Alkylation and N-Acylation:

N-alkylation of pyrrolidines is a fundamental transformation that can be achieved under various conditions. For instance, reductive amination using aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a widely used method. N-acylation can be readily accomplished using acid chlorides or anhydrides in the presence of a base. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the alkyl or acyl chain.

A modular approach to synthesize N-substituted 4-quinazolinones has been described, which involves the N-alkylation of a 2-chloro-4(3H)-quinazolinone precursor, followed by amination with pyrrolidine. rsc.org This highlights the utility of N-functionalization in building complex molecules.

Introduction of Other Functional Groups:

Beyond simple alkyl and acyl groups, a variety of other functionalities can be introduced at the nitrogen atom. For example, N-arylation can be achieved through Buchwald-Hartwig amination, providing access to N-arylpyrrolidines. Furthermore, the synthesis of N-benzylic heterocycles, including pyrrolidines, can be accomplished via Ni/photoredox dual catalysis, coupling α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This method offers an alternative to traditional SN2 reactions and can overcome issues of regioselectivity and erosion of enantiopurity. nih.gov

The following table summarizes various N-functionalization strategies applicable to the 2-benzyl-2-(propan-2-yl)pyrrolidine scaffold.

| Functionalization Strategy | Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | N-Alkyl |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl |

| N-Acylation | Acyl chloride/Anhydride, base (e.g., pyridine, Et₃N) | N-Acyl |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, ligand, base | N-Aryl |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl |

| N-Benzylation | Benzyl (B1604629) bromide, base | N-Benzyl |

Introduction of Additional Substituents on the Pyrrolidine Ring

Introducing substituents onto the carbon framework of the pyrrolidine ring significantly increases the structural diversity of the resulting analogs. This can be achieved through various methods, including C-H functionalization and the lithiation of N-protected pyrrolidines followed by electrophilic quench.

Direct C-H functionalization of saturated N-heterocycles is a powerful tool for derivatization. researchgate.net Metal-free direct C–H functionalization of pyrrolidine has been reported to produce pyrrolinium-based ionic liquid crystals. rsc.org While these methods often require specific directing groups or activators, they offer a direct route to substituted pyrrolidines without the need for pre-functionalized starting materials. For instance, a method for the α-C–H bond functionalization of unprotected cyclic amines has been developed, which is protecting group-free and effective for the stereospecific functionalization of cyclic amines with preexisting substituents. nih.gov

Asymmetric lithiation of N-Boc-pyrrolidine using s-BuLi/(-)-sparteine, followed by reaction with an electrophile, is a well-established method for the enantioselective introduction of substituents at the C2 position. nih.govbac-lac.gc.ca This methodology can be extended to introduce substituents at other positions of the pyrrolidine ring, provided a suitable directing group strategy is employed. The development of asymmetric lithiation-trapping of 4-phenyl N-Boc pyrrolidine further demonstrates the potential of this approach for creating complex substitution patterns. whiterose.ac.uk

The table below outlines potential strategies for introducing substituents on the pyrrolidine ring of this compound.

| Position | Strategy | Reagents and Conditions | Potential Substituents |

| C3 | α-Lithiation of N-Boc protected pyrrolidine followed by electrophilic quench | s-BuLi, (-)-sparteine; Electrophile (e.g., alkyl halide, aldehyde) | Alkyl, Hydroxyalkyl |

| C4 | C-H activation | Transition metal catalyst (e.g., Pd, Rh), directing group | Aryl, Alkyl |

| C5 | C-H functionalization | Oxidant, nucleophile | Aryl, Alkyl |

Modification of the Benzyl and Isopropyl Moieties

Further derivatization can be achieved by modifying the exocyclic benzyl and isopropyl groups. These modifications can alter the steric and electronic properties of the molecule, which can be crucial for its interaction with biological targets.

Modification of the Benzyl Moiety:

The aromatic ring of the benzyl group is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents such as halogens, nitro groups, and alkyl groups. The benzylic position can also be functionalized. For example, benzylic C–H oxidation can convert the benzylic CH₂ group into a carbonyl group, providing a handle for further transformations. mdpi.com Palladium-catalyzed benzylation of heterocyclic aromatic compounds has also been reported, which could potentially be adapted for modifying the benzyl group. acs.org

Modification of the Isopropyl Moiety:

The isopropyl group is generally less reactive than the benzyl group. However, under certain conditions, it can be functionalized. For instance, Friedel-Crafts reactions of isopropyl-substituted benzenes have been shown to sometimes result in migration or loss of the isopropyl group. researchgate.net While challenging, selective oxidation or substitution at the tertiary carbon of the isopropyl group could be envisioned using advanced catalytic methods. The use of a 2-(pyridin-2-yl)isopropyl (PIP) amine as a directing group has enabled the divergent and asymmetric functionalization of unactivated methylene (B1212753) C(sp³)–H bonds, suggesting that with appropriate directing group strategies, even seemingly unreactive C-H bonds can be functionalized. acs.org

Library Synthesis Approaches Utilizing the Pyrrolidine Scaffold

The pyrrolidine scaffold is highly valuable in combinatorial chemistry for the generation of compound libraries for high-throughput screening. lifechemicals.com The ability to introduce diversity at multiple points on the this compound core makes it an excellent starting point for library synthesis.

A common strategy involves a divergent synthetic approach where a common intermediate is functionalized with a variety of building blocks. For instance, an N-protected this compound could be deprotected and then reacted with a library of carboxylic acids to generate a diverse set of amides. Similarly, the pyrrolidine ring could be functionalized at different positions using C-H activation or lithiation strategies, followed by reaction with a panel of electrophiles.

Computer-assisted combinatorial chemistry techniques have been used to design virtual libraries of anti-influenza agents containing a pyrrolidine core. nih.gov Such in silico approaches can guide the synthesis of focused libraries with a higher probability of identifying active compounds. The direct construction of an imino-pyrrolidine-thione scaffold via an isocyanide-based multicomponent reaction demonstrates the power of multicomponent reactions in rapidly generating complex pyrrolidine-based libraries. nih.gov

Development of Complex Polycyclic Systems Incorporating the Pyrrolidine Unit

The pyrrolidine ring can serve as a foundational element for the construction of more complex polycyclic systems. mdpi.com These fused or spirocyclic structures can impart conformational rigidity and unique three-dimensional shapes, which are often desirable in drug discovery.

Intramolecular cyclization reactions are a key strategy for building additional rings onto the pyrrolidine scaffold. For example, an appropriately functionalized substituent on the pyrrolidine nitrogen or ring could undergo an intramolecular cycloaddition, Friedel-Crafts, or Pictet-Spengler type reaction to form a new fused ring. acs.orgresearchgate.net A highly efficient decarboxylative double [3+2] cycloaddition reaction has been reported for the synthesis of tetracyclic pyrrolizidines. mdpi.com

The synthesis of polycyclic pyrrolidine-fused spirooxindoles has been achieved through a one-pot, three-component domino reaction, highlighting the efficiency of multicomponent strategies in generating complex polycyclic systems. rsc.orgrsc.org Furthermore, the synthesis of fused-ring heptacyclic pyrrolidines has been accomplished via 1,3-dipolar cycloadditions, showcasing the ability to build highly complex molecular architectures from pyrrolidine-based starting materials. thieme.de A photo-promoted ring contraction of pyridines can also afford pyrrolidine derivatives that serve as building blocks for polycyclic alkaloid synthesis. osaka-u.ac.jp

Analytical Methodologies for Quality Control and Characterization

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally sensitive compounds like 2-Benzyl-2-(propan-2-yl)pyrrolidine. The method separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).

Purity Determination: For many pharmaceutical compounds, HPLC is used to achieve purity levels of greater than 95%. vulcanchem.com In the analysis of related pyrrolidine (B122466) derivatives, ultra-performance liquid chromatography (UPLC), an evolution of HPLC offering higher resolution and speed, has been used to confirm purities of ≥99%. acs.orgsemanticscholar.org

Chiral HPLC: When dealing with enantiomers, which are non-superimposable mirror images of each other, chiral HPLC is indispensable. This specialized form of HPLC uses a chiral stationary phase to separate the different stereoisomers. For instance, in the synthesis of related pyrrolidine-2,5-dione derivatives, chiral HPLC was crucial in determining the enantiomeric purity, which was found to be greater than 99%. acs.orguj.edu.pl

Method Parameters: A typical analytical reversed-phase HPLC analysis might be performed with a C-18 column using a gradient of acetonitrile (B52724) in water as the mobile phase. nih.gov Detection is commonly carried out using a UV detector at a specific wavelength, such as 254 nm. nih.gov

Gas Chromatography (GC):

GC is another essential chromatographic technique, particularly suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert gas, the mobile phase, carries the vaporized components through the column, leading to their separation based on boiling points and interactions with the stationary phase.

While specific GC methods for this compound are not extensively detailed in the provided context, the principles of GC analysis for purity are well-established. pg.edu.pl The presence of a single peak in the resulting chromatogram is a strong indicator of high purity. pg.edu.pl GC can be coupled with a mass spectrometer (GC-MS) to provide structural information about the compound and any detected impurities. nih.gov

Table 1: Chromatographic Purity Assessment of Pyrrolidine Derivatives

| Technique | Analyte Type | Typical Purity Achieved | Key Application |

| HPLC/UPLC | Non-volatile compounds | ≥99% | Routine purity testing |

| Chiral HPLC | Enantiomers | >99% ee | Enantiomeric excess determination |

| GC | Volatile compounds | High Purity Indication | Separation of volatile impurities |

Quantitative Analysis Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful absolute method for determining the concentration and purity of a substance without the need for a chemically identical reference standard. ox.ac.uk

Principle of qNMR: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ox.ac.uk By comparing the integral of a signal from the analyte to that of a known amount of an internal standard, the absolute quantity or purity of the analyte can be determined. ox.ac.uk

Applications: This technique is used for the quantification of various compounds, including those with structures similar to this compound. nih.gov The purity of a sample can be evaluated by comparing the integral of a characteristic signal of the main compound to the integrals of signals from impurities. ox.ac.uk

Experimental Considerations: For accurate qNMR measurements, several parameters must be optimized, including ensuring complete solubility of the sample and the internal standard in the deuterated solvent, and using appropriate relaxation delays (T1) to ensure full signal recovery between scans. ox.ac.uksigmaaldrich.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. mdpi.com This information is then used to validate the empirical formula of the synthesized molecule. pg.edu.pl

Procedure: A small, precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. pg.edu.pl

Validation of Synthesis: The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. mdpi.com A close correlation between the experimental and theoretical values provides strong evidence for the correct elemental composition and, by extension, the empirical formula of the compound. For related pyrrolidine derivatives, elemental analysis has been a standard method for full characterization alongside spectral techniques. acs.orgnih.gov For instance, in the synthesis of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, elemental (C, H, N) analyses were carried out to fully characterize the final enantiomers. acs.orgsemanticscholar.org

An exploration of the chemical landscape of this compound reveals a compound with significant potential for future research. While direct studies on this specific molecule are not extensively documented, its structure, featuring a quaternary carbon at the 2-position of the pyrrolidine ring, presents intriguing possibilities in several key areas of chemical research. This article outlines future research directions focused exclusively on the chemical nature of this compound.

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-2-(propan-2-yl)pyrrolidine, and how can purity be ensured?

- Methodological Answer : A common approach involves alkylation of pyrrolidine precursors. For example, a multi-step synthesis may include: (i) Reacting a pyrrolidine core with benzyl and isopropyl groups via nucleophilic substitution or reductive amination. (ii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. (iii) Validation using H/C NMR and mass spectrometry (MS) to confirm structural integrity .

- Critical Note : Impurities often arise from incomplete alkylation; optimizing stoichiometry and reaction time (e.g., 20 hours at 150°C in DMF) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies benzyl aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). C NMR confirms quaternary carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHN).

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct residues .

Advanced Research Questions

Q. How can chirality in this compound be analyzed, given its stereocenters?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular Dichroism (CD) : Correlates optical activity with absolute configuration .

- Stereoselective Synthesis : Palladium-catalyzed asymmetric alkylation to control stereochemistry .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 51% vs. 93%)?

- Methodological Answer :

- Reaction Optimization : Test variables (temperature, solvent, catalyst loading). For example, microwave-assisted synthesis reduces reaction time and improves yield .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation) .

Q. What pharmacological targets are plausible for this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for affinity toward GPCRs or ion channels, given structural similarity to bioactive pyrrolidines .

- Enzyme Inhibition Studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric assays .

Q. What advanced purification strategies enhance purity >98%?

- Methodological Answer :

- Preparative HPLC : Gradient elution with acetonitrile/water (0.1% TFA) to resolve closely related impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC .

- Light Sensitivity : UV-vis spectroscopy to assess photodegradation; store in amber vials .

Q. Can this compound act as a ligand in catalytic systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.